molecular formula C20H14ClFN2O B11545944 2-(4-chlorophenyl)-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one

2-(4-chlorophenyl)-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11545944
M. Wt: 352.8 g/mol
InChI Key: HSRZKTUSZAYVIY-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure substituted with 4-chlorophenyl and 4-fluorophenyl groups. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroaniline with 4-fluorobenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then subjected to cyclization using a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to yield the desired quinazolinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents onto the aromatic rings.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-3-phenylquinazolin-4(1H)-one
  • 2-(4-fluorophenyl)-3-phenylquinazolin-4(1H)-one
  • 2-(4-chlorophenyl)-3-(4-methylphenyl)quinazolin-4(1H)-one

Uniqueness

2-(4-chlorophenyl)-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one is unique due to the presence of both 4-chlorophenyl and 4-fluorophenyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potency and selectivity for specific targets compared to similar compounds.

Properties

Molecular Formula

C20H14ClFN2O

Molecular Weight

352.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-(4-fluorophenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C20H14ClFN2O/c21-14-7-5-13(6-8-14)19-23-18-4-2-1-3-17(18)20(25)24(19)16-11-9-15(22)10-12-16/h1-12,19,23H

InChI Key

HSRZKTUSZAYVIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

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